1-Undecylpiperazine
Overview
Description
1-Undecylpiperazine is an organic compound with the molecular formula C15H32N2. It is a derivative of piperazine, characterized by the presence of an undecyl group attached to the nitrogen atom of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 1-bromoundecane under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Undecylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing functional groups.
Substitution: Various N-substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
1-Undecylpiperazine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the formulation of surfactants and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-undecylpiperazine involves its interaction with biological targets, such as enzymes and receptors. The undecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The piperazine ring can interact with various molecular targets, including neurotransmitter receptors and ion channels, leading to diverse biological effects .
Comparison with Similar Compounds
1-Undecylpiperazine can be compared with other piperazine derivatives, such as:
1-Octylpiperazine: Similar structure but with an octyl group instead of an undecyl group. It has different lipophilicity and biological activity.
1-Dodecylpiperazine: Contains a dodecyl group, leading to higher lipophilicity and potentially different biological effects.
1-Benzylpiperazine: Contains a benzyl group, which significantly alters its chemical properties and biological activity.
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physicochemical properties and biological activities compared to other piperazine derivatives .
Properties
IUPAC Name |
1-undecylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-2-3-4-5-6-7-8-9-10-13-17-14-11-16-12-15-17/h16H,2-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXJFWKZDKKRIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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